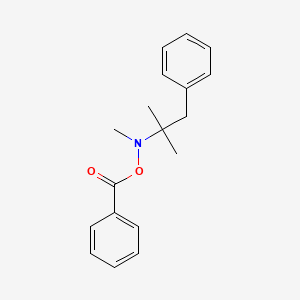
N-(Benzoyloxy)-N,a,a-trimethyl-benzeneethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Benzoyloxy)-N,a,a-trimethyl-benzeneethanamine is a compound that features a benzoyloxy group attached to a benzeneethanamine structure with three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzoyloxy)-N,a,a-trimethyl-benzeneethanamine typically involves the oxidation of amines with benzoyl peroxide. This method is efficient for direct N–O bond formation without undesirable C–N bond formation. The reaction conditions often include a significant amount of water (BPO:water = 3:1) in combination with cesium carbonate (Cs2CO3) to achieve high selectivity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates like benzoyl peroxide.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Benzoyloxy)-N,a,a-trimethyl-benzeneethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like benzoyl peroxide, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include N-oxides, hydroxylamines, and substituted benzeneethanamines. These products are often intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
N-(Benzoyloxy)-N,a,a-trimethyl-benzeneethanamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(Benzoyloxy)-N,a,a-trimethyl-benzeneethanamine involves its interaction with molecular targets such as enzymes and receptors. The benzoyloxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(Benzoyloxy)-N,a,a-trimethyl-benzeneethanamine include:
N-(Benzoyloxy)-amines: These compounds share the benzoyloxy group and exhibit similar chemical reactivity.
Hydroxamic acids: These compounds have similar structural features and are known for their metal ion chelating properties.
Benzoxazole derivatives: These compounds have a benzene ring fused with an oxazole ring and exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable N–O bonds without undesirable side reactions makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C18H21NO2 |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
[methyl-(2-methyl-1-phenylpropan-2-yl)amino] benzoate |
InChI |
InChI=1S/C18H21NO2/c1-18(2,14-15-10-6-4-7-11-15)19(3)21-17(20)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
Clé InChI |
QUBCXRBFHJCHDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=CC=C1)N(C)OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















